Propafenone (CAS 54063-53-5) is a well-characterized Class 1c antiarrhythmic agent and a critical reference standard in cardiovascular pharmacology and toxicology [1]. Chemically an aryloxypropanolamine derivative, it functions primarily as a potent, state-dependent voltage-gated sodium channel (Nav1.5) blocker[2]. Unlike many other in-class agents, propafenone possesses a chiral center and exhibits structural similarities to beta-blockers, conferring a highly specific dual-pharmacology [3]. In industrial and academic procurement, it is predominantly sourced as a racemic hydrochloride salt (CAS 34183-22-7) to ensure optimal stability and aqueous processability for in vitro screening, formulation development, and hERG safety profiling workflows[4].
Substituting propafenone with other Class 1c agents like flecainide or generic sodium channel blockers fundamentally compromises assay validity due to propafenone’s distinct secondary pharmacology [1]. While flecainide is a pure Nav1.5 blocker, propafenone exhibits significant beta-adrenergic receptor antagonism, particularly via its S-enantiomer [2]. Furthermore, propafenone demonstrates a unique 'trapping' mechanism in hERG potassium channels at micromolar concentrations, making it an irreplaceable low-affinity benchmark for cardiotoxicity screening [3]. Replacing it with pure sodium channel blockers or high-affinity hERG inhibitors eliminates these polypharmacological nuances, leading to inaccurate modeling of drug-drug interactions, off-target toxicity, and enantiomer-specific metabolic pathways [4].
Propafenone provides a unique polypharmacological profile that distinguishes it from other Class 1c antiarrhythmics like flecainide. While both are potent Nav1.5 blockers, propafenone possesses a structural resemblance to propranolol, granting it significant beta-adrenergic receptor antagonism [1]. In human lymphocyte assays, the S-enantiomer of propafenone demonstrates a Ki of 7.2 nM for beta-1 adrenoceptors, whereas flecainide exhibits negligible beta-blocking activity [2]. This dual action makes propafenone an essential procurement choice for validating complex cardiovascular models that require simultaneous ion channel and receptor modulation.
| Evidence Dimension | Beta-1 Adrenoceptor Affinity (Ki) |
| Target Compound Data | Propafenone (S-enantiomer Ki = 7.2 ± 2.9 nM) |
| Comparator Or Baseline | Flecainide (Negligible beta-blocking affinity) |
| Quantified Difference | Propafenone provides potent nanomolar beta-blocking activity alongside sodium channel blockade, unlike the pure Nav1.5 blockade of flecainide. |
| Conditions | In vitro radioligand binding assay in human lymphocytes. |
Procurement of propafenone is essential for validating dual-action cardiovascular models where pure Class 1c agents like flecainide would fail to capture beta-adrenergic interactions.
The pharmacological utility of propafenone is highly dependent on its stereochemistry, necessitating careful procurement of specific enantiomers for precise mechanistic studies. The S-enantiomer exhibits a beta-1 adrenoceptor affinity (Ki = 7.2 ± 2.9 nM) that is approximately 80-fold greater than the R-enantiomer (Ki = 571 ± 141 nM)[1]. Despite this massive divergence in beta-blocking potency, both enantiomers maintain equivalent frequency-dependent depression of the sodium channel [2]. Consequently, utilizing enantiopure S- or R-propafenone is mandatory for researchers aiming to decouple beta-adrenergic effects from sodium channel blockade in isolated tissue assays.
| Evidence Dimension | Stereospecific Beta-1 Adrenoceptor Affinity (Ki) |
| Target Compound Data | S-Propafenone (Ki = 7.2 ± 2.9 nM) |
| Comparator Or Baseline | R-Propafenone (Ki = 571 ± 141 nM) |
| Quantified Difference | The S-enantiomer exhibits approximately 80-fold greater beta-blocking affinity than the R-enantiomer, while maintaining equivalent sodium channel blockade. |
| Conditions | In vitro radioligand binding and electrophysiological evaluation in isolated tissue. |
Buyers conducting precise mechanistic studies must specify and procure enantiopure S- or R-propafenone to successfully decouple its beta-blocking effects from its sodium channel inhibition.
For in vitro and formulation workflows, the selection between propafenone free base and its hydrochloride salt dictates processability and assay reproducibility. Propafenone free base is highly lipophilic (LogP ~3.2) and practically insoluble in water, requiring high concentrations of organic solvents like DMSO for dissolution [1]. In contrast, propafenone HCl provides workable aqueous solubility (approx. 2-5 mg/mL), allowing for direct integration into physiological buffers [2]. Procuring the HCl salt mitigates the risk of solvent-induced artifacts and precipitation in sensitive cell-based high-throughput screening platforms.
| Evidence Dimension | Aqueous Solubility and Lipophilicity |
| Target Compound Data | Propafenone HCl (Soluble in aqueous buffers, ~2-5 mg/mL) |
| Comparator Or Baseline | Propafenone Free Base (LogP 3.2, practically insoluble in water) |
| Quantified Difference | The hydrochloride salt provides orders of magnitude higher aqueous solubility, preventing precipitation and eliminating the need for high-concentration organic co-solvents. |
| Conditions | Standard physiological buffer preparation at 25 °C for in vitro dosing. |
Procuring the HCl salt rather than the free base ensures immediate processability, reproducible dosing, and prevents solvent-induced artifacts in sensitive cell-based assays.
In preclinical safety pharmacology, propafenone serves as a critical benchmark for low-affinity, state-dependent hERG channel trapping. Unlike high-affinity Class III agents such as dofetilide (IC50 ~ 0.007 µM), propafenone inhibits hERG with an IC50 in the micromolar range (~2.0 - 4.0 µM) [1]. Crucially, it physically traps within the closed state of the hERG channel, a mechanism distinct from many other low-affinity blockers[2]. This specific kinetic profile makes propafenone an indispensable reference standard for calibrating patch-clamp assays designed to detect hidden proarrhythmic risks associated with drug trapping.
| Evidence Dimension | hERG Inhibition (IC50) and Mechanism |
| Target Compound Data | Propafenone (IC50 ~ 2.0 - 4.0 µM, open-channel trapping mechanism) |
| Comparator Or Baseline | Dofetilide (IC50 ~ 0.007 µM, high-affinity blocker) |
| Quantified Difference | Propafenone acts as a low-affinity blocker (micromolar range) that physically traps within the closed channel, contrasting with the nanomolar affinity of standard Class III agents. |
| Conditions | Whole-cell patch-clamp electrophysiology in hERG-transfected HEK293 cells. |
Propafenone is a mandatory reference material for toxicology labs needing a validated, low-affinity 'trapped' blocker to calibrate hERG safety screening assays.
Due to its well-documented low-affinity, open-channel trapping mechanism in hERG channels, propafenone is utilized as a critical reference standard in preclinical safety pharmacology [1]. It allows toxicology labs to calibrate patch-clamp assays and high-throughput flow cytometry models for detecting off-target proarrhythmic risks, specifically differentiating between high-affinity blockers (like dofetilide) and lower-affinity trapped compounds [2].
Propafenone’s unique combination of Nav1.5 sodium channel blockade and beta-adrenergic receptor antagonism makes it the preferred benchmark for validating complex in vitro and ex vivo cardiovascular models [3]. Researchers procure propafenone rather than flecainide to evaluate polypharmacological responses, ensuring that screening platforms can accurately detect simultaneous ion channel and receptor-mediated effects.
Because propafenone undergoes stereoselective metabolism via CYP2D6 and CYP1A2, procuring racemic, S-, and R-propafenone enables the development of advanced pharmacokinetic models [4]. Analytical laboratories use these standards to study enantiomer-specific clearance rates, drug-drug interactions, and the impact of genetic polymorphisms on drug disposition.
As a highly lipophilic compound that is typically formulated as a hydrochloride salt to ensure aqueous processability, propafenone serves as a model active pharmaceutical ingredient (API) in formulation research [5]. Material scientists and formulation engineers utilize it to study salt-form solubility enhancement, sustained-release matrix behavior, and the physical chemistry of aryloxypropanolamine derivatives.
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